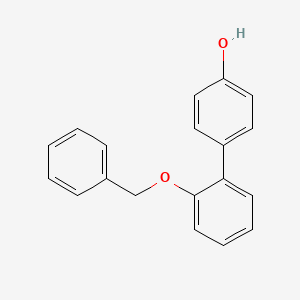
4-(2-Benzyloxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzyloxyphenyl)phenol, also known as 4-BOPP, is a phenolic compound that has a wide range of applications in the scientific community. It is used as a reagent in a variety of organic synthesis reactions and has been studied for its potential in drug design and development.
Scientific Research Applications
4-(2-Benzyloxyphenyl)phenol, 95% has been studied as a potential drug design and development tool. It has been used as a reagent in organic synthesis reactions, and has been studied for its potential in drug design and development. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. Additionally, it has been used in the study of the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)phenol, 95% is still not fully understood. However, it is believed to interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95% are still being studied. However, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its low cost and availability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. The limitations of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its lack of specificity for certain proteins and enzymes, as well as its low solubility in water.
Future Directions
The future directions for 4-(2-Benzyloxyphenyl)phenol, 95% research include further exploration of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95%, as well as its advantages and limitations for lab experiments. Furthermore, research should be conducted to explore potential new uses for 4-(2-Benzyloxyphenyl)phenol, 95%, such as in the synthesis of organic compounds, dyes, and fragrances.
Synthesis Methods
4-(2-Benzyloxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with phenol in the presence of a strong base such as sodium hydroxide. The second step involves the reaction of the resulting product with benzaldehyde in the presence of a strong acid such as hydrochloric acid. This two-step process yields 4-(2-Benzyloxyphenyl)phenol, 95% as a white crystalline solid.
properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFQOXIXAWECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602451 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
889951-01-3 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



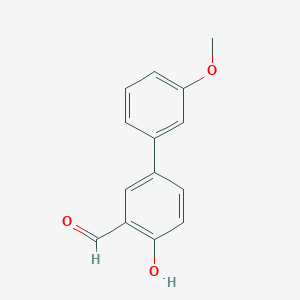
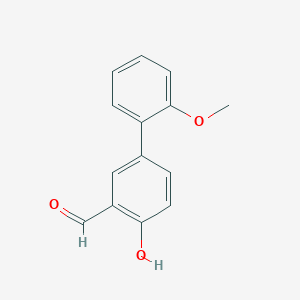
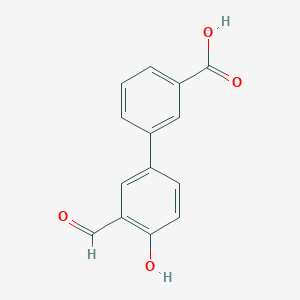
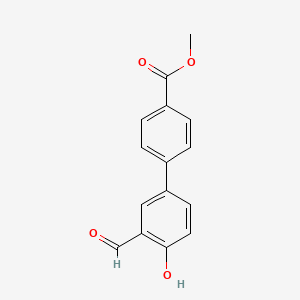

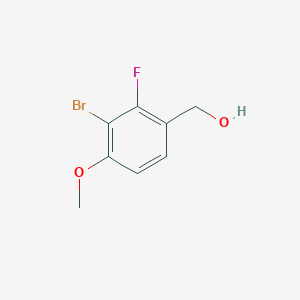
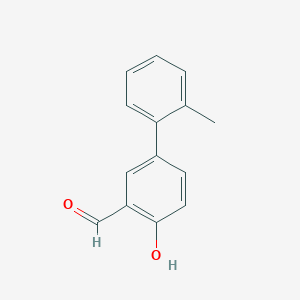

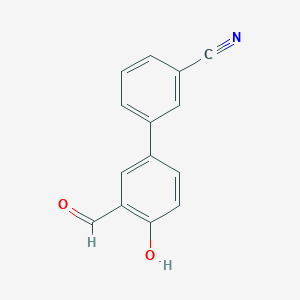

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
